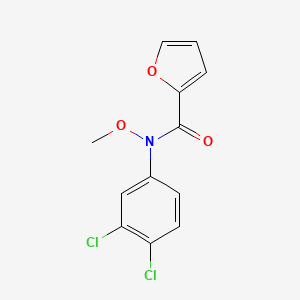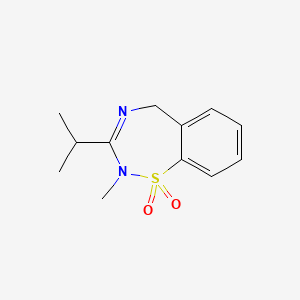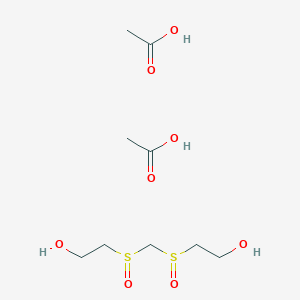
Acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol is a complex organic compound that features both carboxylic acid and sulfinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of acetic acid with 2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced chemical reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol can undergo various chemical reactions, including:
Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl groups can participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simpler carboxylic acid with widespread use in industry and research.
2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol: A related compound with similar functional groups but lacking the acetic acid moiety.
Properties
CAS No. |
51109-26-3 |
|---|---|
Molecular Formula |
C9H20O8S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
acetic acid;2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol |
InChI |
InChI=1S/C5H12O4S2.2C2H4O2/c6-1-3-10(8)5-11(9)4-2-7;2*1-2(3)4/h6-7H,1-5H2;2*1H3,(H,3,4) |
InChI Key |
GMSKAJOITRYKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CS(=O)CS(=O)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


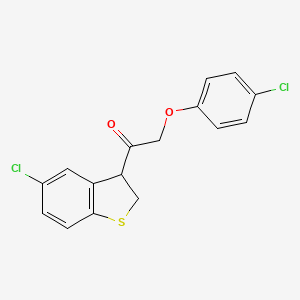
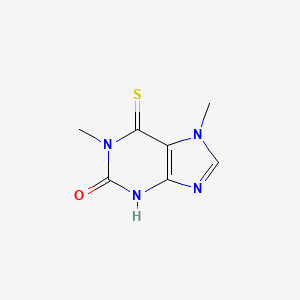

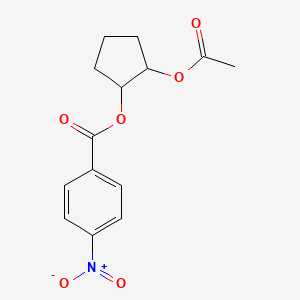
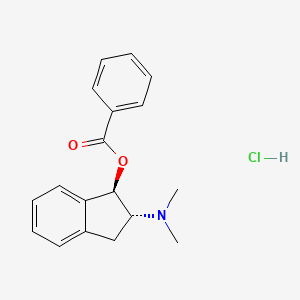
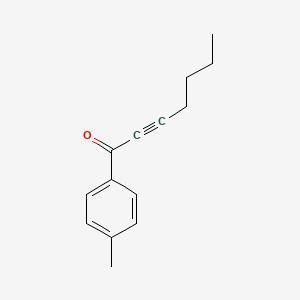
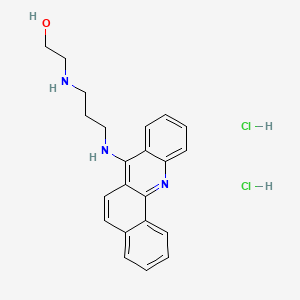
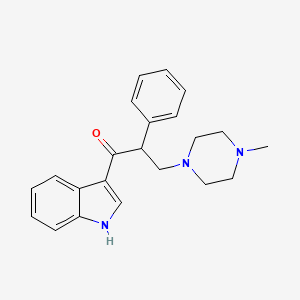
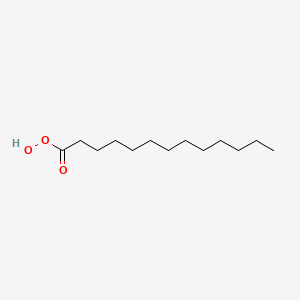
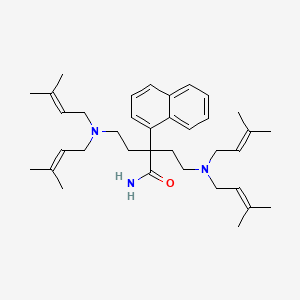
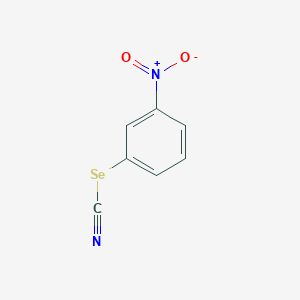
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
